molecular formula C₂₆H₂₇NO₈ B050854 4-Demethoxy-11-deoxydaunorubicin CAS No. 77312-66-4

4-Demethoxy-11-deoxydaunorubicin

Cat. No. B050854
CAS RN: 77312-66-4
M. Wt: 481.5 g/mol
InChI Key: GDGDDTIYKPCVEG-NIQDUIQNSA-N
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Description

4-Demethoxy-11-deoxydaunorubicin is an impurity of Daunorubicin, which is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . It has adverse reactions such as cardiotoxicity and bone marrow suppression .


Synthesis Analysis

The synthesis of 4-Demethoxy-11-deoxydaunorubicin and its analogs has been described in the literature . The starting tetraline was prepared from 5-methoxy-2-tetralone by reaction with ethynyl magnesium bromide at 20°C for 22 hours .


Molecular Structure Analysis

The molecular formula of 4-Demethoxy-11-deoxydaunorubicin is C26H27NO8 . The molecular weight is 481.5 g/mol.


Chemical Reactions Analysis

The chemical reactions of 4-Demethoxy-11-deoxydaunorubicin are complex and involve interactions among the drug, DNA, and enzymes . A striking biphasic dose-response curve has been observed for the 4-demethoxy derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Demethoxy-11-deoxydaunorubicin include a density of 1.49±0.1 g/cm3 and a boiling point of 706.4±60.0 °C .

Scientific Research Applications

  • DNA Damage and Cytotoxicity in Cancer Cells :

    • Studies have shown that 4-Demethoxy-11-deoxydaunorubicin and related compounds can cause single-strand DNA breaks in leukemia cells, indicating its potential in cancer treatment. These DNA breaks are presumably caused by the action of DNA topoisomerases II, similar to doxorubicin and other intercalating agents (Capranico, Soranzo, & Zunino, 1986).
    • Another study examined its cytotoxicity and DNA damage in human acute myeloid leukemia cells, suggesting its important role in antileukemic activity (Limonta et al., 2008).
  • Antibacterial and Cytotoxic Activity :

    • Research on anthracycline glycosides, including 4-O-demethyl-11-deoxydoxorubicin, indicated antibacterial and cytotoxic activity in vitro. These compounds were also active against experimental tumors (Cassinelli et al., 1982).
  • Clinical Studies in Cancer :

    • A phase II clinical study assessed 4-Demethoxydaunorubicin in patients with advanced small cell lung cancer, observing minor radiographic improvements and symptomatic improvements in some patients (Milroy et al., 2004).
    • Another study compared antitumor effects and cardiac toxicity of new 4-demethoxyanthracyclines with parent drugs, showing more cytotoxicity in vitro and in mice, with some analogs exhibiting less cardiac toxicity (Penco et al., 1983).
  • Pharmacokinetics and Metabolism :

    • The clinical pharmacokinetics of 4-Demethoxydaunorubicin were explored in cancer patients, highlighting its rapid metabolism to potentially active metabolites (Zanette et al., 2004).
  • Interaction with DNA :

    • Studies investigating the interaction between second-generation anthracyclines and DNA in the nucleosomal structure showed that these drugs exhibit preference for isolated regions of the polynucleotide rather than for nucleosomes (Cera et al., 1991).

Future Directions

The future directions of research on 4-Demethoxy-11-deoxydaunorubicin could involve further investigation into its mechanism of action and potential therapeutic applications. A lack of correlation has been noted among DNA binding affinity, induction of strand breaks, and cytotoxic activity of these chromophore-modified derivatives . This suggests that multiple actions of anthracyclines at the DNA level are responsible for their cytotoxic activity, which is not simply related to inhibition of a specific DNA-dependent enzyme and/or function .

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGDDTIYKPCVEG-NIQDUIQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Demethoxy-11-deoxydaunorubicin

CAS RN

77312-66-4
Record name 4-Demethoxy-11-deoxydaunomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Malatesta, S Penco, N Sacchi… - Canadian journal of …, 1984 - cdnsciencepub.com
… 4-Demethoxy-11 -deoxydaunorubicin (Ill) The alicyclic ring has the more common a half-chair form and the electrochemical behaviour of 111 stands in sharp contrast with that of IV in …
Number of citations: 35 cdnsciencepub.com
A Suarato, F Angelucci, C Geroni - Current pharmaceutical …, 1999 - books.google.com
One of the most investigated classes of antitumor drugs is represented rn anthracyclines. Over thirty years since the original discovery of daunorubicin and doxorubicin thousands of …
Number of citations: 13 books.google.com

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